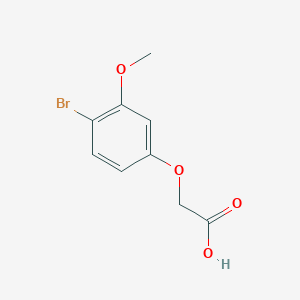

2-(4-Bromo-3-methoxyphenoxy)acetic acid

Description

Properties

CAS No. |

90326-63-9 |

|---|---|

Molecular Formula |

C9H9BrO4 |

Molecular Weight |

261.07 g/mol |

IUPAC Name |

2-(4-bromo-3-methoxyphenoxy)acetic acid |

InChI |

InChI=1S/C9H9BrO4/c1-13-8-4-6(2-3-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

ALCBQKDXPNVHTH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Regioselective Bromination of 4-Methoxyphenylacetic Acid

The primary and most widely reported method for synthesizing this compound involves the regioselective electrophilic aromatic substitution (bromination) of 4-methoxyphenylacetic acid using bromine in acetic acid as the solvent.

$$

\text{4-Methoxyphenylacetic acid} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{this compound}

$$

Experimental Procedure (Representative):

- Dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 mL of glacial acetic acid.

- Prepare a bromine solution by dissolving 9.62 g (3.1 mL, 60.2 mmol) of bromine in 30 mL of acetic acid.

- Add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over 30 minutes at room temperature.

- Stir the reaction mixture for an additional 60 minutes.

- Quench the reaction by pouring into 500 mL of ice-cold water.

- Stir for 10 minutes, filter the precipitate, wash with ice water, and air dry.

- Recrystallize the crude product from hot xylene to obtain pure this compound.

- Yield: Approximately 84%

- Melting Point: 386.3–387.2 K

- Purity: >98% confirmed by NMR and X-ray crystallography

- $$ ^1H $$ NMR (CDCl$$3$$): δ 3.56 (2H, s, CH$$2$$), 3.89 (3H, s, OCH$$_3$$), 6.86 (1H, d), 7.19 (1H, dd), 7.48 (1H, d)

- The methoxy group is nearly coplanar with the phenyl ring (torsion angle ~1.2°).

- The acetic acid substituent is tilted by ~78° relative to the aromatic ring.

- The bromine atom exerts an electron-withdrawing effect, influencing the aromatic substitution pattern and electronic distribution in the molecule.

Alternative Bromination Using N-Bromosuccinimide (NBS)

An alternative bromination approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.

- The reaction proceeds via a free radical mechanism targeting the benzylic position adjacent to the phenyl ring.

- This method is particularly useful for synthesizing 2-bromo-2-(4-methoxyphenyl)acetic acid derivatives but can be adapted for related phenoxyacetic acids.

- 4-Methoxyphenylacetic acid is reacted with NBS in an inert solvent (e.g., CCl$$_4$$ or dichloromethane).

- AIBN is added as a radical initiator.

- The mixture is refluxed under nitrogen atmosphere for several hours.

- The product is isolated by filtration and purified by recrystallization or chromatography.

- More controlled bromination at the benzylic position.

- Avoids the use of elemental bromine, which is more hazardous.

- May require optimization for regioselectivity when applied to phenoxyacetic acid derivatives.

- Radical conditions may lead to side reactions.

Industrial and Scale-Up Considerations

Industrial synthesis typically employs the bromination of 4-methoxyphenylacetic acid with bromine in acetic acid, optimized for scale and yield.

- Use of continuous flow reactors to improve heat and mass transfer, enhancing reaction control.

- Careful control of bromine addition rate to avoid over-bromination.

- Post-reaction purification via recrystallization or chromatographic techniques to achieve high purity.

Safety and Environmental Notes:

- Bromine handling requires strict safety protocols due to its corrosive and toxic nature.

- Waste bromine and acidic effluents must be neutralized and treated appropriately.

Data Table: Summary of Preparation Methods

| Preparation Method | Starting Material | Brominating Agent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Electrophilic Aromatic Bromination | 4-Methoxyphenylacetic acid | Bromine in Acetic Acid | Room temperature, 1.5 hours total | ~84 | High regioselectivity, simple setup |

| Radical Bromination | 4-Methoxyphenylacetic acid | N-Bromosuccinimide (NBS) + AIBN | Reflux under inert atmosphere | Variable | Benzylic bromination, requires initiator |

| Industrial Scale Bromination | 4-Methoxyphenylacetic acid | Bromine | Controlled addition, continuous flow | Optimized | Enhanced safety and purity |

Research Discoveries and Analytical Characterization

Structural and Electronic Properties

- Single-crystal X-ray diffraction studies reveal the near coplanarity of the methoxy group with the aromatic ring and the significant tilt of the acetic acid substituent.

- The bromine atom's electron-withdrawing effect influences the chemical reactivity and binding properties of the compound.

- These structural features are critical for understanding the compound's behavior in biological and chemical contexts.

Biological and Medicinal Chemistry Relevance

- Derivatives of this compound have been studied as intermediates in the synthesis of antitumor agents such as Combretastatin A-4.

- The compound's phenoxyacetic acid scaffold is also explored for herbicidal and plant growth regulatory activities.

- Research indicates potential enzyme binding affinities related to growth regulation and cancer progression, although specific biological data for this exact compound remain limited.

Analytical Techniques Employed

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Melting point determination for purity assessment.

- Single-crystal X-ray crystallography for detailed molecular geometry.

- Chromatographic purification methods to ensure compound integrity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(4-Hydroxy-3-methoxyphenoxy)acetic acid.

Reduction: 2-(3-Methoxyphenoxy)acetic acid.

Substitution: 2-(4-Substituted-3-methoxyphenoxy)acetic acid derivatives.

Scientific Research Applications

2-(4-Bromo-3-methoxyphenoxy)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity and function. The carboxyl group can form ionic bonds with positively charged amino acid residues, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The positions and types of substituents on the phenyl ring significantly influence electronic properties, reactivity, and intermolecular interactions. Below is a comparative analysis of key analogs:

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Structure : Bromine at C3, methoxy at C3.

- Synthesis : Regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid (84% yield) .

- Crystal Structure :

- Applications : Intermediate for Combretastatin A-4, Verongamine, and Vancomycin analogs .

2-(4-Bromo-2-methoxyphenyl)acetic Acid

- Structure : Bromine at C4, methoxy at C2.

- Synthesis: Not explicitly detailed in evidence, but likely via similar bromination methods.

- Properties : Steric hindrance from ortho-methoxy group may reduce reactivity compared to para-substituted analogs. Molecular weight: 245.07 g/mol .

2-(4-Chloro-3-methoxyphenoxy)acetic Acid

- Structure : Chlorine replaces bromine at C4.

- Impact : Chloro is less electronegative than bromo, reducing electron-withdrawing effects. Lower molecular weight (216.63 vs. 245.07 g/mol) may enhance solubility .

2-(4-Hydroxy-3-methoxyphenyl)acetic Acid

- Structure : Hydroxyl replaces bromine at C4.

- Properties: Increased acidity (pKa ~2) due to phenolic -OH, enhancing hydrogen bonding. Used in metabolic studies and as a precursor for acetylated derivatives .

Functional Group Variations

2-Bromo-4'-methoxyacetophenone

- Structure: Acetophenone core with bromine (C4) and methoxy (C4') substituents.

- Reactivity : Ketone group enables nucleophilic additions (e.g., Grignard reactions), unlike the carboxylic acid group in the target compound. Used as a synthetic intermediate under controlled conditions .

Methyl 2-bromo-2-(4-methoxyphenyl)acetate

Hydrogen Bonding and Crystal Packing

Data Table: Comparative Overview

*Calculated value based on molecular formula.

Q & A

Q. Key Reaction Conditions Table :

| Starting Material | Reagent | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxyphenylacetic acid | Br₂ | Acetic acid | 60–90 min | ~85% |

Note : Excess bromine or prolonged reaction times can lead to di-substitution byproducts.

Basic: How is the compound characterized to confirm its structural integrity?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is used:

- NMR : and NMR identify substituent positions (e.g., methoxy at δ 3.8 ppm, bromine-induced deshielding of adjacent protons) .

- X-Ray Diffraction : Monoclinic crystal system (space group P2₁/c) with unit cell parameters:

- .

- Hydrogen-Bonding Analysis : Centrosymmetric dimers linked via hydrogen-bonding motifs (O–H···O interactions) stabilize the lattice .

Advanced: How do electronic effects of substituents influence the phenyl ring geometry?

Methodological Answer:

Electron-withdrawing groups (e.g., Br) and electron-donating groups (e.g., methoxy) distort bond angles:

- C–C–C Angles :

- Dihedral Angles : The acetic acid side chain is nearly perpendicular (78.15°) to the phenyl ring, minimizing steric clashes .

Implications : These distortions affect reactivity in downstream reactions (e.g., electrophilic substitution or coupling).

Advanced: What strategies resolve contradictions in regioselectivity during bromination?

Methodological Answer:

Regioselective bromination at the 4-position is achieved by:

Solvent Control : Acetic acid polarizes Br₂, favoring electrophilic attack at the para position .

Temperature Modulation : Room temperature avoids kinetic over-bromination .

Competitive Experiments : Use isotopic labeling (e.g., deuterated substrates) to track substituent effects on reaction pathways .

Validation : GC-MS or HPLC-MS monitors intermediate formation to confirm selectivity.

Advanced: How is this compound applied in natural product synthesis?

Methodological Answer:

It serves as a key intermediate in synthesizing bioactive molecules:

Q. Case Study :

- Reaction : Coupling with iodinated benzofuran derivatives under Pd(PPh₃)₄ catalysis yields antitumor agents .

Advanced: How do crystallographic data inform solubility and formulation studies?

Methodological Answer:

Crystal packing analysis reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.